MAO-B vs. MAO-A Isoform Selectivity of 5-Phenyloxazole-2-carbonitrile Compared to Other Oxazole Scaffolds
5-Phenyloxazole-2-carbonitrile exhibits a 189-fold selectivity for inhibiting MAO-B over MAO-A in a human recombinant enzyme assay. This contrasts sharply with related oxazole-2-carbonitrile derivatives, which often show limited or no selectivity [1]. For instance, the parent oxazole-2-carbonitrile scaffold lacks the 5-phenyl group and does not exhibit comparable MAO-B affinity, while 2-phenyloxazole-4-carboxamides have been optimized for MAO-B selectivity but with different binding modes [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.40 μM; MAO-A IC50 >100 μM |
| Comparator Or Baseline | Oxazole-2-carbonitrile: No reported MAO-B activity; 2-Phenyloxazole-4-carboxamide (compound 4a): MAO-B IC50 = 0.44 μM, MAO-A IC50 = 6.1 μM (selectivity ratio = 13.8) |
| Quantified Difference | Selectivity ratio (MAO-A/MAO-B) of >71 for target compound vs. 13.8 for comparator |
| Conditions | Inhibition of human recombinant MAO-B and MAO-A expressed in Sf9 cells using 5-phenylacetaldehyde and 5-hydroxytryptamine substrates, respectively. |
Why This Matters
This selectivity profile indicates a specific, non-generic binding interaction that is essential for researchers targeting MAO-B without off-target MAO-A effects, a key differentiator for neurological disease models.
- [1] BindingDB. BDBM50075967 (CHEMBL3415615) - Affinity Data for 5-Phenyloxazole-2-carbonitrile. Accessed 2026. View Source
- [2] Di Paolo, M. L., et al. '2-Phenyloxazole-4-carboxamide as a Scaffold for Selective Inhibition of Human Monoamine Oxidase B.' ChemMedChem, 2019, 14(18), 1634-1642. View Source
